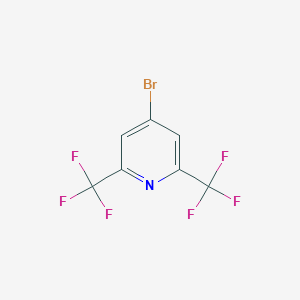

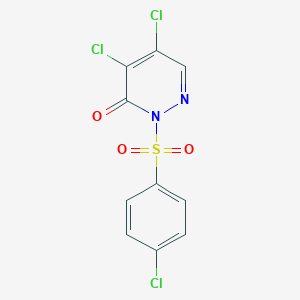

4-Bromo-2,6-bis(trifluoromethyl)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Bromo-2,6-bis(trifluoromethyl)pyridine involves several steps. It has been used as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Molecular Structure Analysis

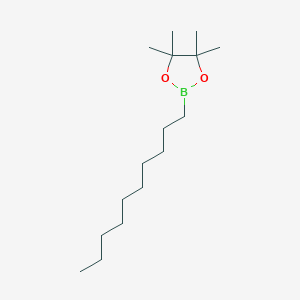

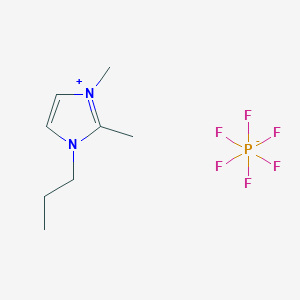

The molecular formula of 4-Bromo-2,6-bis(trifluoromethyl)pyridine is C7H2BrF6N . Its molecular weight is 293.99 g/mol . The InChI code is 1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H .Chemical Reactions Analysis

4-Bromo-2,6-bis(trifluoromethyl)pyridine is involved in various chemical reactions. For example, it has been used in Suzuki couplings with various (hetero)aryl bromides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,6-bis(trifluoromethyl)pyridine include a molecular weight of 293.99 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 203 .Aplicaciones Científicas De Investigación

Development of Ligands for Metal Binding : 4-Bromo-2,6-bis(trifluoromethyl)pyridine derivatives have been used to create ligands that bind to metals like palladium or platinum. These compounds can undergo thermal spin transitions, potentially useful in materials science (Tovee et al., 2010).

Synthesis of Novel Pharmaceutical Compounds : Derivatives of 4-Bromo-2,6-bis(trifluoromethyl)pyridine have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Some of these compounds showed promising activity against human bacterial pathogens and fungal strains (Jha & Ramarao, 2017).

Studies on Bromonium Ions : The mechanism of reactions involving bis(pyridine)-based bromonium ions, including those derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine, has been explored. These studies contribute to understanding the reactivity of such ions in organic chemistry (Neverov et al., 2003).

Halocyclization Mechanisms : Research on the halocyclization of alcohols mediated by bis(pyridine)bromonium triflates, including those derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine, has shed light on the influence of substituents on reaction mechanisms. This has implications in synthetic organic chemistry (Cui & Brown, 2000).

Synthesis of Complex Molecules for Material Science : 4-Bromo-2,6-bis(trifluoromethyl)pyridine has been used in the synthesis of complex molecules, which can serve as building blocks in metalloorganic structures. These structures have potential applications in photophysics and as chelating agents (Ruiz-Crespo et al., 2022).

Electrochemical Polymerization : The electro-oxidation of copper complexes derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine has been studied for the synthesis of polymers, which is important in materials chemistry (Aras et al., 1995).

Investigation of Spin-Transitions in Iron(II) Complexes : Studies have been conducted on the thermal and light-induced spin-transitions in iron(II) complexes involving derivatives of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. This research is significant in the field of spin crossover materials (Pritchard et al., 2009).

Synthesis of Pyridine Derivatives for Various Applications : Various pyridine derivatives, including those with a 4-Bromo-2,6-bis(trifluoromethyl)pyridine framework, have been synthesized for different applications, such as chemical sensors and organic synthesis (Ali et al., 2015).

Formation of N-Heterocyclic Complexes : The synthesis and characterization of N-heterocyclic complexes of rhodium and palladium using ligands derived from 4-Bromo-2,6-bis(trifluoromethyl)pyridine have been explored, contributing to organometallic chemistry (Simons et al., 2003).

Chemosensor Development : 2,6-Bis(2-benzimidazolyl)pyridine, a derivative of 4-Bromo-2,6-bis(trifluoromethyl)pyridine, has been used as a chemosensor for fluoride ions. This has potential applications in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Direcciones Futuras

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Bromo-2,6-bis(trifluoromethyl)pyridine, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

Mecanismo De Acción

- In Suzuki–Miyaura coupling, the compound acts as an organoboron reagent, participating in carbon–carbon bond formation. Its mild reaction conditions and functional group tolerance contribute to its widespread use .

- Transmetalation, on the other hand, involves nucleophilic organic groups transferring from boron to palladium. This step is crucial for the cross-coupling process .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF6N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOZLEVNCJCYLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-bis(trifluoromethyl)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)

![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)